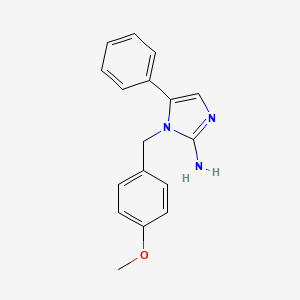![molecular formula C24H22N2O B14190846 1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy-2-(phenylmethyl)- CAS No. 866322-86-3](/img/structure/B14190846.png)
1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy-2-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy-2-(phenylmethyl)- is a synthetic compound that has garnered significant interest in medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of tetrahydropyridoindoles, which are known for their diverse biological activities, including anti-cancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy-2-(phenylmethyl)- typically involves the cyclization of Schiff bases. The general procedure includes the use of commercially available 4-bromophenylhydrazine hydrochloride and N-tert-butoxycarbonyl-4-piperidone as starting materials. The reaction is based on Fischer indolization . The cyclization process can be facilitated by using complex bases of amides of group I of the periodic table (e.g., NaNH2, KNH2) and alcoholates (e.g., t-BuONa, t-BuOK) in inert proton-free diluents such as benzene, cyclohexane, toluene, xylene, and THF .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, including the use of automated reactors and continuous flow chemistry, can be applied to scale up the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy-2-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as IBX (o-iodoxybenzoic acid) at room temperature.
Reduction: Common reducing agents like sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions can occur, especially at the phenoxy and phenylmethyl groups.
Common Reagents and Conditions
Oxidation: IBX in an inert solvent like dichloromethane.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions include various substituted derivatives of the parent compound, which can exhibit different biological activities.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Can be used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy-2-(phenylmethyl)- involves its interaction with molecular targets such as c-Met, a receptor tyrosine kinase. Molecular docking studies have shown that the compound binds to the active site of c-Met, inhibiting its activity and thereby reducing cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole: Used in alkaloid synthesis and studies on neurodegenerative diseases.
2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole derivatives: Act as estrogen receptor modulators for cancer treatment.
Uniqueness
1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy-2-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the phenoxy and phenylmethyl groups enhances its antiproliferative properties, making it a promising candidate for further development as an anti-cancer agent .
Propiedades
Número CAS |
866322-86-3 |
|---|---|
Fórmula molecular |
C24H22N2O |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
2-benzyl-8-phenoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole |
InChI |
InChI=1S/C24H22N2O/c1-3-7-18(8-4-1)16-26-14-13-24-22(17-26)21-15-20(11-12-23(21)25-24)27-19-9-5-2-6-10-19/h1-12,15,25H,13-14,16-17H2 |
Clave InChI |
BUBWCRATXPPFPJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2=C1NC3=C2C=C(C=C3)OC4=CC=CC=C4)CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


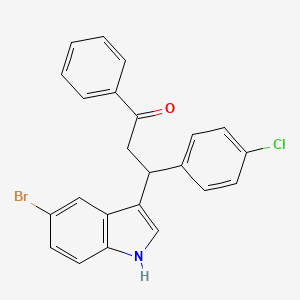
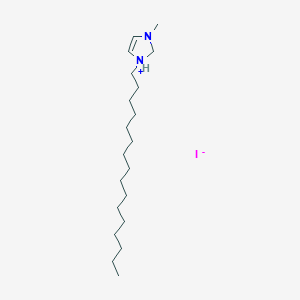
![4-{[2-(Trifluoromethoxy)phenyl]methyl}piperidin-4-amine](/img/structure/B14190795.png)
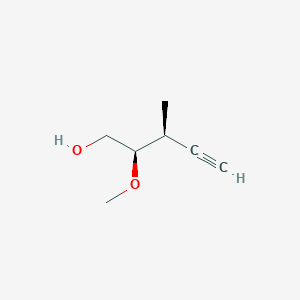
![N-[2-(2-Ethoxyethoxy)phenyl]thieno[2,3-D]pyrimidin-4-amine](/img/structure/B14190803.png)
![2-[4-(Dimethylamino)phenyl]buta-1,3-diene-1,1,4,4-tetracarbonitrile](/img/structure/B14190804.png)


![2-[(E)-C-butyl-N-hydroxycarbonimidoyl]-5-ethoxyphenol](/img/structure/B14190819.png)
![2-Methyl-2-[(prop-2-en-1-yl)amino]-1-(pyrrolidin-1-yl)pent-4-en-1-one](/img/structure/B14190832.png)
![N-Methyl-N'-(4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)urea](/img/structure/B14190848.png)
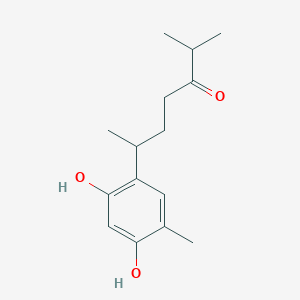
![5-Bromo-5'-{[4-(methylsulfanyl)phenyl]ethynyl}-2,2'-bipyridine](/img/structure/B14190852.png)
